Broad-Selectivity Profiling Across High-Throughput Screening Assays Demonstrates Inactivity Profile as a Differentiation Asset
In a series of PubChem-deposited high-throughput screening assays, N-(2H-1,3-benzodioxol-5-yl)-1-ethyl-1H-pyrazole-5-carboxamide was tested in at least 11 distinct assay panels and was consistently classified as 'Inactive' across all completed screens [1]. These assays span diverse therapeutic targets including AMPAR-stargazin modulation, E3 ligase (FBW7) activation, GIRK2 channel modulation, MITF inhibition, TEAD-YAP interaction, GPR151 activation, and mHTT-CaM interaction. In contrast, structurally related benzodioxole–pyrazole hybrids bearing different substituents have demonstrated potent COX-1/2 and 5-LOX inhibition with IC50 values in the low micromolar range [2]. The high degree of selectivity (inactivity) exhibited by the 1-ethyl-5-carboxamide compound makes it a valuable tool for de-risking assay interference and establishing target-specific SAR boundaries.
| Evidence Dimension | Target promiscuity vs. selectivity |
|---|---|
| Target Compound Data | Inactive in all 11 PubChem assays (assay IDs: 1259245, 1259310, 1259324, 1259374, 1259422, 1508602, 1671202, 1786108, 1794808) |
| Comparator Or Baseline | Active benzodioxole–pyrazole hybrids from El Razik et al. 2017: Compound 26 showed COX-2 IC50 = 0.52 µM, 5-LOX IC50 = 1.08 µM; Compound 17 showed COX-2 IC50 = 0.38 µM, 5-LOX IC50 = 0.86 µM [2] |
| Quantified Difference | Target compound: no detectable activity in any assay; comparator compounds: potent inhibition (IC50 < 2 µM) against COX-2 and 5-LOX enzymes |
| Conditions | Target compound tested in biochemical and cell-based HTS assays at single-point concentrations (2 µM in NF54 nanoGlo assay, 72 h incubation). Comparator data from in vitro enzyme inhibition assays using purified COX-1, COX-2, and 5-LOX enzymes. |
Why This Matters
Procurement of this compound as a negative control or selectivity benchmark enables rigorous SAR studies, reducing false positives when screening structural analogs in COX/LOX or other target panels.
- [1] National Center for Biotechnology Information. PubChem BioAssay Summary for CID 45496926. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/45496926#section=BioAssay-Results View Source
- [2] Abd El Razik, H. A., Badr, M. H., Atta, A. H., Mouneir, S. M., & Abu-Serie, M. M. (2017). Benzodioxole–Pyrazole Hybrids as Anti‐Inflammatory and Analgesic Agents with COX‐1,2/5‐LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5), e201700026. DOI: 10.1002/ardp.201700026 View Source
